molecular formula C15H21BClNO6 B12785580 Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate

Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate

Cat. No.: B12785580
M. Wt: 357.6 g/mol
InChI Key: PMMJLPQUIMMUAO-UHFFFAOYSA-N
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Description

Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a boron-containing oxaborole ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Oxaborole Ring: The oxaborole ring can be synthesized through a cyclization reaction involving a boronic acid derivative and an appropriate diol under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxyethoxy Group: This step involves an etherification reaction, where the hydroxyethoxy group is introduced using an appropriate alkylating agent.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to reduce the oxaborole ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or reduced oxaborole derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The boron-containing oxaborole ring can act as a catalyst in various organic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound can inhibit certain enzymes due to its boron-containing structure, which can form reversible covalent bonds with enzyme active sites.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Anti-inflammatory: Possible applications in treating inflammatory diseases.

Industry

    Material Science: Used in the development of new materials with unique properties due to its complex structure.

Mechanism of Action

The mechanism of action of Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate involves its interaction with biological molecules. The boron atom in the oxaborole ring can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to enzyme inhibition or modulation of protein function. This interaction can affect various molecular pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tavaborole: Another boron-containing oxaborole used as an antifungal agent.

    Crisaborole: A boron-containing compound used in the treatment of eczema.

Uniqueness

Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21BClNO6

Molecular Weight

357.6 g/mol

IUPAC Name

tert-butyl N-[[4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-3H-2,1-benzoxaborol-3-yl]methyl]carbamate

InChI

InChI=1S/C15H21BClNO6/c1-15(2,3)23-14(20)18-8-11-12-9(17)4-5-10(22-7-6-19)13(12)16(21)24-11/h4-5,11,19,21H,6-8H2,1-3H3,(H,18,20)

InChI Key

PMMJLPQUIMMUAO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2C(O1)CNC(=O)OC(C)(C)C)Cl)OCCO)O

Origin of Product

United States

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